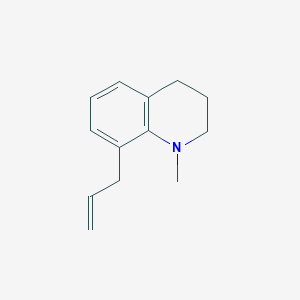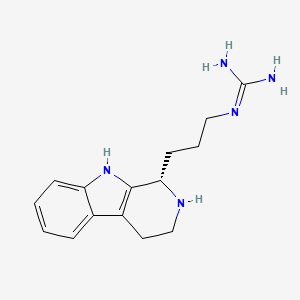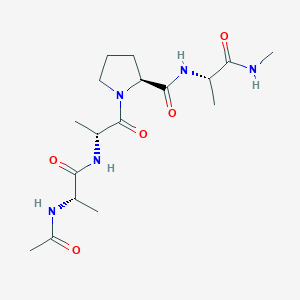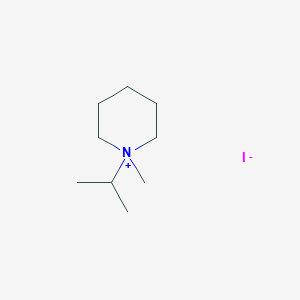![molecular formula C15H14O2S B14413170 2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal CAS No. 86596-64-7](/img/structure/B14413170.png)
2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal is an organic compound that features a thiopyran ring substituted with a methoxyphenyl group and an aldehyde functional group
Méthodes De Préparation
The synthesis of 2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with a thiopyran derivative under specific reaction conditions. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization to form the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The methoxyphenyl group may also contribute to its activity by interacting with hydrophobic regions of target molecules.
Comparaison Avec Des Composés Similaires
2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal can be compared with similar compounds such as:
2-(4-Methoxyphenyl)propanal: Lacks the thiopyran ring, making it less structurally complex.
Thiopyran derivatives: Similar in having the thiopyran ring but may differ in substituents and functional groups. The uniqueness of this compound lies in its combination of the methoxyphenyl group and the thiopyran ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
86596-64-7 |
|---|---|
Formule moléculaire |
C15H14O2S |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
2-[6-(4-methoxyphenyl)thiopyran-2-ylidene]propanal |
InChI |
InChI=1S/C15H14O2S/c1-11(10-16)14-4-3-5-15(18-14)12-6-8-13(17-2)9-7-12/h3-10H,1-2H3 |
Clé InChI |
QXVJZDUOEMPCBP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C=CC=C(S1)C2=CC=C(C=C2)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine](/img/structure/B14413104.png)
![1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene](/img/structure/B14413109.png)
![2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14413115.png)


![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14413138.png)
![3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride](/img/structure/B14413143.png)


![N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine](/img/structure/B14413152.png)
![N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide](/img/structure/B14413163.png)

